1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a triazole ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step synthetic routes. One common method includes the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, preventing its activity and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it an effective anti-cancer agent.
Comparison with Similar Compounds
1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar pyrazolo core but different ring fusion.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole ring but different biological activity. The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-17-8-10(15-16-17)12(19)13-6-9-7-14-18-5-3-2-4-11(9)18/h2-5,7-8H,6H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCTNDJGWJRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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